Di-tert-butyl maleate
Overview
Description
Di-tert-butyl maleate is a chemical compound utilized in polymer synthesis and various organic reactions. Its structure and reactivity make it a valuable compound in material science and organic chemistry.
Synthesis Analysis
- DtBM can be synthesized through a monomer-isomerization radical polymerization mechanism. This process involves using morpholine as an isomerization catalyst, which allows DtBM to homopolymerize into a high molecular weight polymer. The polymer exhibits a poly (tert-butoxycarbonylmethylene) structure similar to that from di-tert-butyl fumarate. A subsequent pyrolysis at 180°C provides a route for synthesizing high molecular weight poly(fumaric acid) (Otsu, Shiraishi, & Matsumoto, 1993).
Molecular Structure Analysis
- The molecular structure of related compounds, such as di-tert-butylphosphinic acid, demonstrates distinct dimeric structures. This can offer insights into the behavior and properties of DtBM in various chemical contexts (Druyan et al., 1976).
Chemical Reactions and Properties
- DtBM undergoes various chemical reactions, including polymerization and isomerization. These reactions are influenced by factors such as the presence of catalysts and the reaction conditions.
- In related compounds, such as tert-butyl nitrite, the dual role as an oxidant and a N1 synthon in multicomponent reactions demonstrates a versatile approach to synthesizing fused quinolines and isoquinolines, indicating the potential reactivity of DtBM in similar contexts (Sau et al., 2018).
Scientific Research Applications
Polymerization and Polymer Synthesis :
- DtBM can be homopolymerized via a monomer-isomerization radical polymerization mechanism, using morpholine as an isomerization catalyst. This process results in a high molecular weight polymer, which can be pyrolyzed to synthesize high molecular weight poly(fumaric acid) (Otsu, Shiraishi, & Matsumoto, 1993).
- Anionic polymerization techniques can be used to synthesize polymers with a single succinic anhydride at the chain end using DtBM. This process is efficient for polymers like poly(methyl methacrylate) and polystyrene (Cernohous, Macosko, & Hoye, 1997).
- DtBM is also used in the polymerization of end-functionalized poly(propylene maleate) and poly(propylene fumarate), which are important for 3D printing of bioactive scaffolds (Wilson et al., 2018).
Modification of Oils and Fats :
- DtBM is used in the maleation of soybean oil, a process that introduces an anhydride functionality into the oil, which can be further used as a chemical feedstock (Tran, Seybold, Graiver, & Narayan, 2005).
- The production of castor oil maleate, used in healthcare products and synthetic lubricants, is also facilitated by the use of DtBM as a free radical catalyst (Maia & Fernandes, 2018).
Medical and Pharmaceutical Applications :
- DtBM is involved in the creation of anti-HIV copolymers. These copolymers, made by copolymerizing DtBM with maleic anhydride and other compounds, have shown activity against various HIV-1 strains (Savage et al., 2014).
- In another study, DtBM was used to create a pH- and temperature-responsive hydrogel for potential drug release applications (Ilgın, Ozay, & Ozay, 2019).
Toxicological Studies :
- A study on the modification of butylated hydroxytoluene-induced pulmonary toxicity in mice used DtBM. The study supports the concept that conjugation with glutathione is involved in the detoxification of certain compounds in mice (Mizutani, Nomura, Yamamoto, & Tajima, 1984).
Safety And Hazards
Di-tert-butyl maleate is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
properties
IUPAC Name |
ditert-butyl (Z)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880692 | |
Record name | maleic acid, di-t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl maleate | |
CAS RN |
7633-38-7, 18305-60-7 | |
Record name | NSC134487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | maleic acid, di-t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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